1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide
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Overview
Description
1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide is a chemical compound with the molecular formula C₇H₉F₈NO₃S and a molecular weight of 339.2 g/mol . This compound is characterized by its high fluorine content, which imparts unique chemical and physical properties. It is used in various scientific research applications due to its stability and reactivity.
Preparation Methods
The synthesis of 1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide typically involves the reaction of a fluorinated butane derivative with N-methyl-N-(2-hydroxyethyl)amine under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the sulphonamide group. Industrial production methods may involve scaling up this synthetic route with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulphonamide group to an amine group under specific conditions.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound’s stability and reactivity make it useful in biochemical assays and as a probe in molecular biology studies.
Medicine: It is investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Mechanism of Action
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can form strong interactions with biological molecules, affecting their structure and function. This can lead to changes in enzyme activity, protein-protein interactions, and cellular signaling pathways .
Comparison with Similar Compounds
1,1,2,2,3,3,4,4-Octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulphonamide can be compared with other fluorinated sulphonamides, such as:
1,1,2,2,3,3,4,4-Octafluoro-N,N-bis(2-hydroxyethyl)-1-butanesulfonamide: This compound has similar fluorine content but differs in the presence of an additional hydroxyethyl group.
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulfonic anhydride: This compound lacks the hydroxyethyl and methyl groups, making it less complex.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable for various applications.
Properties
CAS No. |
93894-53-2 |
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Molecular Formula |
C7H9F8NO3S |
Molecular Weight |
339.21 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4-octafluoro-N-(2-hydroxyethyl)-N-methylbutane-1-sulfonamide |
InChI |
InChI=1S/C7H9F8NO3S/c1-16(2-3-17)20(18,19)7(14,15)6(12,13)5(10,11)4(8)9/h4,17H,2-3H2,1H3 |
InChI Key |
HVRZEMISTDPHLI-UHFFFAOYSA-N |
Canonical SMILES |
CN(CCO)S(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F |
Origin of Product |
United States |
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